molecular formula C17H19N3O2 B2695799 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide CAS No. 2034404-17-4

4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide

Cat. No.: B2695799
CAS No.: 2034404-17-4
M. Wt: 297.358
InChI Key: ICMQBIIXPXOAPG-UHFFFAOYSA-N
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Description

4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with a phenyl group, a pyrazolopyridine moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a pyridine carboxaldehyde under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Formation of the Butanamide Backbone: This step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-phenylbutanamide: Lacks the pyrazolopyridine moiety, making it less complex and potentially less active in certain applications.

    N-phenylbutanamide: Similar backbone but lacks the oxo and pyrazolopyridine groups, resulting in different chemical and biological properties.

    4-oxo-4-phenyl-N-(pyridin-5-yl)butanamide: Similar structure but without the tetrahydropyrazolo ring, which may affect its reactivity and applications.

Uniqueness

The presence of the tetrahydropyrazolo[1,5-a]pyridine ring in 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide provides unique steric and electronic properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

IUPAC Name

4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(13-4-2-1-3-5-13)6-7-17(22)19-14-9-11-20-15(12-14)8-10-18-20/h1-5,8,10,14H,6-7,9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQBIIXPXOAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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